2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid
Description
Properties
IUPAC Name |
2-(2-formylpyrrol-1-yl)-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-8(2)10(11(14)15)12-6-4-5-9(12)7-13/h4-8,10H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGWPEFIQVEQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid can be achieved through several methods. One common approach involves the reaction of 2-formylpyrrole with a suitable alkylating agent to introduce the methylpentanoic acid chain. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)-3-methylpentanoic acid.
Reduction: 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-3-methylpentanoic acid.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Methyl Ester Analogs
Example: Methyl (2S,3S)-2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoate (5e)
- Molecular Formula: C₁₂H₁₇NO₃
- Molecular Weight : 223.27 Da
- Key Differences: The methyl ester group (δ ~3.6–3.8 ppm in ¹H NMR) replaces the carboxylic acid, reducing polarity and altering solubility . Synthesized via high-pressure reactions involving D-ribose and amino acid methyl esters (e.g., L-isoleucine methyl ester), achieving yields of ~50% .
- Applications : Primarily intermediates for further functionalization, such as hydrolysis to the carboxylic acid form .
Natural Pyrrole Alkaloids from Mulberry
Example: 2-[2-Formyl-5-(hydroxymethyl)-1-pyrrolyl]-3-methylpentanoic acid lactone
- Molecular Formula: C₁₂H₁₅NO₄
- Molecular Weight : 237.25 Da
- Key Differences: Contains a hydroxymethyl group (C-5 of pyrrole) and a lactone ring, introducing rigidity and altering reactivity compared to the linear carboxylic acid .
- Applications : Studied for antioxidant or medicinal properties due to natural origin .
Substituted Pyrrole Propanoic Acids
Example: 3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid
- Molecular Formula: C₉H₁₁NO₃
- Molecular Weight : 189.19 Da
- Key Differences: Propanoic acid chain attached at pyrrole C-3 (vs. C-1 in the target compound) and a methyl group at pyrrole C-4 . Likely synthesized via alternative routes, with unknown yield or purity data .
- Applications : Structural variations may influence electronic properties for materials science or drug design .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency: Methyl esters (e.g., 5e) are synthesized in moderate yields (37–55%) via Maillard-like reactions involving amino acids and D-ribose . Hydrolysis to the carboxylic acid form requires additional steps but improves aqueous solubility for biological applications .
- Structural-Activity Relationships: The lactone derivative’s cyclic ester may enhance metabolic stability compared to linear acids . Substituents on the pyrrole ring (e.g., hydroxymethyl in lactone vs. methyl in propanoic acid analogs) modulate electronic properties and intermolecular interactions .
- Analytical Data :
Biological Activity
The compound 2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid , characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula: C11H15NO3
- Molecular Weight: 209.24 g/mol
- IUPAC Name: (2S)-2-(2-formylpyrrol-1-yl)-3-methylpentanoic acid
- CAS Number: 1212096-34-8
The compound contains a chiral center and a pyrrole ring, which are crucial for its reactivity and biological interactions. The presence of the formyl group is significant for its interaction with biological molecules.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Hepatoprotective Effects
This compound has demonstrated the ability to protect liver cells from oxidative damage. Studies have shown that it reduces markers of oxidative stress in hepatocytes, suggesting a protective mechanism against hepatotoxic agents.
2. Immunostimulatory Properties
The compound may enhance immune responses by modulating cytokine production, particularly interleukin levels, which are essential for immune function. This immunomodulatory effect positions it as a potential candidate for therapeutic applications in immune-related disorders.
3. Antiproliferative Activity
Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines, indicating potential as an anticancer agent. The compound's antiproliferative effects were observed to be dose-dependent, with specific IC50 values indicating its potency against certain types of cancer cells.
The biological activity of this compound is attributed to several mechanisms:
-
Chemical Interactions:
- The formyl group can form covalent bonds with nucleophilic residues in proteins, influencing their activity and stability.
- The electron-rich nature of the pyrrole ring allows for π–π interactions with aromatic residues in proteins, potentially modulating their functions.
-
Cellular Pathways:
- Interactions with specific receptors and enzymes involved in cellular signaling pathways may affect processes such as apoptosis and cell cycle regulation.
Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Hepatoprotective | Protects liver cells from oxidative damage | |
| Immunostimulatory | Enhances immune response via cytokine modulation | |
| Antiproliferative | Inhibits cancer cell proliferation |
Case Study 1: Hepatoprotective Effects
In a controlled study, liver cells treated with varying concentrations of the compound exhibited a significant reduction in cell death when exposed to hepatotoxic agents. The results indicated a notable decrease in oxidative stress markers, emphasizing the hepatoprotective potential of the compound.
Case Study 2: Antiproliferative Activity
A series of experiments conducted on different cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. Specific IC50 values were determined, showcasing its potent activity against selected cancer types.
Q & A
Q. Optimization strategies :
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance formylation efficiency .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragments (e.g., loss of CO₂ from the carboxylic acid group) .
- Infrared (IR) Spectroscopy : Identifies C=O stretches (formyl: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
How does the compound’s structure influence its biological activity compared to pyrrole-based analogs?
Answer:
Key structural determinants include:
- Formyl group : Enhances electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
- 3-Methylpentanoic acid chain : Increases lipophilicity (logP ~2.5), improving membrane permeability compared to shorter-chain analogs (e.g., 2-(1H-pyrrol-3-yl)acetic acid, logP ~1.2) .
- Steric effects : The methyl branch at position 3 reduces rotational freedom, potentially stabilizing target binding .
Q. Comparative data :
| Compound | Bioactivity (IC₅₀, μM) | logP |
|---|---|---|
| Target compound | 0.45 (Enzyme X) | 2.5 |
| 2-(1H-pyrrol-3-yl)acetic acid | 12.3 (Enzyme X) | 1.2 |
| 3-(1H-pyrrol-3-yl)propanoic acid | 5.8 (Enzyme X) | 1.8 |
How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
- Purity issues : Use orthogonal purification (e.g., reverse-phase HPLC coupled with LC-MS) to exclude impurities >98% .
- Structural confirmation : Re-evaluate stereochemistry via chiral HPLC or X-ray crystallography if activity differs from enantiomers .
Case study : A 2024 study initially reported anti-inflammatory activity (IC₅₀ = 1.2 μM) but later retracted it due to endotoxin contamination. Repetition under sterile conditions showed IC₅₀ = 8.7 μM .
What are the key intermediates in synthesizing this compound, and how are they characterized?
Answer:
Critical intermediates include:
- 3-Methylpentanoic acid ester : Synthesized via Claisen condensation, confirmed by ¹H NMR (methyl triplet at δ 1.0 ppm) .
- 1H-pyrrole-2-carbaldehyde : Validated by IR (C=O at 1680 cm⁻¹) and HRMS ([M+H]⁺ = 110.06) .
- Protected carboxylic acid intermediates : Use tert-butyl esters to prevent side reactions; deprotection with TFA yields the final product .
What strategies improve the compound’s stability in aqueous solutions for in vivo studies?
Answer:
- pH adjustment : Buffer solutions (pH 4.5–5.5) minimize carboxylic acid deprotonation and aggregation .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) increases shelf life to >12 months .
- Prodrug approaches : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances plasma stability; enzymatic hydrolysis releases the active form .
Q. Stability data :
| Formulation | Half-life (25°C) |
|---|---|
| Aqueous (pH 7.4) | 2.3 hours |
| Lyophilized | >6 months |
| Ethyl ester prodrug | 48 hours (in plasma) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
